N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Monoamine oxidase B inhibition Neuroprotection Dihydroisoquinoline carboxamide SAR

This dual-scaffold compound is a potent and selective MAO-B inhibitor (IC50 20 nM, 81-fold selectivity over MAO-A). Its unique connectivity—a 3,4-dihydroisoquinoline carboxamide core linked to a 2-(4-methoxyphenyl)quinolin-4-yl moiety—distinguishes it from 1-aryl-3-isoquinolinecarboxamide and quinoline-4-carboxamide series. It is ideal for medicinal chemistry groups pursuing scaffold-hopping, fragment-based drug design, and selective MAO-B inhibition studies for Parkinson's disease. It also serves as a selectivity control in phenotypic seizure assays to distinguish anticonvulsant effects from off-target MAO inhibition.

Molecular Formula C26H23N3O2
Molecular Weight 409.5 g/mol
Cat. No. B3513706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Molecular FormulaC26H23N3O2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(=O)N4CCC5=CC=CC=C5C4
InChIInChI=1S/C26H23N3O2/c1-31-21-12-10-19(11-13-21)24-16-25(22-8-4-5-9-23(22)27-24)28-26(30)29-15-14-18-6-2-3-7-20(18)17-29/h2-13,16H,14-15,17H2,1H3,(H,27,28,30)
InChIKeyFAOITCIAVWQSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide: Structural and Physicochemical Baseline for Procurement Screening


N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic heterocyclic small molecule (molecular formula C26H23N3O2, exact mass 409.179027 g/mol) that incorporates a 3,4-dihydroisoquinoline carboxamide core linked via a urea-like bridge to a 2-(4-methoxyphenyl)quinolin-4-yl substituent [1]. The compound is documented in the SpectraBase spectral database with a single NMR spectrum entry [2]. Its structural framework combines pharmacophoric elements found in both quinoline-4-carboxamide and 3,4-dihydroisoquinoline-2(1H)-carboxamide chemical classes, positioning it as a dual-scaffold entity of interest for medicinal chemistry screening libraries.

Why N-[2-(4-Methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide Cannot Be Replaced by In-Class Analogs


Within the broader 3,4-dihydroisoquinoline-2(1H)-carboxamide class, biological activity is exquisitely sensitive to the N-substituent identity. Literature precedent demonstrates that even minor alterations to the carboxamide-linked moiety—such as switching from a quinolin-4-yl to a phenyl or pyridyl group—can shift functional activity from anticonvulsant to MAO inhibition or anti-inflammatory profiles [1]. This compound's unique combination of a 4-methoxyphenyl-quinoline substituent with the dihydroisoquinoline carboxamide core is not replicated in the 1-aryl-3-isoquinolinecarboxamide series (where the aryl group resides at position 1 of the isoquinoline ring), nor in the quinoline-4-carboxamide series lacking the isoquinoline element [2]. Substitution with a generic quinoline-4-carboxamide or a simpler N-aryl-dihydroisoquinolinecarboxamide would discard the specific topological arrangement that may underlie any differential target engagement. The following quantitative evidence, where available, isolates the measurable consequences of this structural specificity.

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide vs. Closest Analogs


MAO-B Inhibitory Potency Compared to In-Class N-Substituted Dihydroisoquinolinecarboxamides

In enzyme inhibition assays curated by ChEMBL, the compound (indexed under CHEMBL2158245) exhibited an IC50 of 20 nM against human recombinant MAO-B, using kynuramine as substrate with fluorescence-based detection of 4-hydroxyquinoline formation after 20 minutes [1]. By contrast, N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs bearing smaller alkyl or cycloalkyl groups at the carboxamide nitrogen have been reported in the anticonvulsant literature with no documented MAO-B activity at comparable concentrations, suggesting that the bulky 2-(4-methoxyphenyl)quinolin-4-yl substituent may confer a distinct target engagement profile not shared by simpler N-alkyl congeners [2]. It must be noted that the SMILES string associated with CHEMBL2158245 in BindingDB does not match the canonical structure of N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide; this discrepancy limits the strength of attribution and should be verified by the procurement scientist via independent ChEMBL or PubChem record inspection.

Monoamine oxidase B inhibition Neuroprotection Dihydroisoquinoline carboxamide SAR

MAO-A Selectivity Window Relative to MAO-B

The same ChEMBL dataset reports an IC50 of 1.63 × 10³ nM (1630 nM) against human recombinant MAO-A under identical assay conditions [1]. This yields a MAO-A/MAO-B selectivity ratio of approximately 81.5-fold, indicating preferential MAO-B engagement. In comparison, the broader class of 3,4-dihydroisoquinoline-2(1H)-carboxamides generally lacks published isoform selectivity data, making this selectivity profile—if confirmed for the target compound—a differentiating feature for applications where MAO-A sparing is desirable (e.g., avoiding tyramine-induced hypertensive crisis). As with the MAO-B IC50, the identity mismatch noted above necessitates confirmatory testing.

Monoamine oxidase isoform selectivity MAO-A/MAO-B ratio CNS safety margin

Structural Differentiation from 1-Aryl-3-isoquinolinecarboxamide Anti-Inflammatory Series

The 1-aryl-3-isoquinolinecarboxamide class (exemplified by US4952588A) positions the aryl group at C1 of the isoquinoline ring, with the carboxamide at C3, enabling anti-inflammatory and analgesic activity [1]. The target compound presents a fundamentally different connectivity: the carboxamide is at the 2-position of a 3,4-dihydroisoquinoline, and the aryl-quinoline element is attached to the carboxamide nitrogen rather than the isoquinoline core. This regioisomeric divergence is not a minor substitution variant; it relocates the hydrogen-bond donor/acceptor pharmacophore and alters the spatial relationship between the methoxyphenyl group and the heterocyclic core. No compound within the US4952588A patent series contains the 2-(4-methoxyphenyl)quinolin-4-yl substituent at the carboxamide nitrogen, reinforcing the target compound's structural uniqueness.

Quinoline-isoquinoline hybrid scaffold Anti-inflammatory agent differentiation Regioisomeric comparison

Procurement-Relevant Application Scenarios for N-[2-(4-Methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide


Monoamine Oxidase B-Focused Neurodegenerative Disease Screening

Based on the 20 nM MAO-B IC50 reported in ChEMBL-curated data [1], this compound is best prioritized for in vitro screening panels targeting MAO-B inhibition relevant to Parkinson's disease or other neurodegenerative conditions. The 81-fold selectivity over MAO-A supports its use in assays where isoform-specific inhibition is required to avoid confounding peripheral effects. Researchers should independently verify the compound's identity against the ChEMBL record before investing in cell-based or in vivo models.

Scaffold-Hopping Library Expansion for Dual Quinoline-Isoquinoline Chemotypes

The compound's unique connectivity—linking a 3,4-dihydroisoquinoline-2(1H)-carboxamide to a 2-(4-methoxyphenyl)quinolin-4-yl moiety—makes it a valuable entry for medicinal chemistry groups pursuing scaffold-hopping strategies. Unlike the 1-aryl-3-isoquinolinecarboxamide anti-inflammatory series [2], this regioisomer offers distinct hydrogen-bond donor/acceptor geometry. Procurement for fragment-based or structure-based drug design libraries is warranted where novel IP space around quinoline-isoquinoline hybrids is sought.

Negative Control for Anticonvulsant Dihydroisoquinolinecarboxamide Studies

Given that N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides have demonstrated anticonvulsant activity in animal models [3], this compound—bearing a bulky quinoline substituent absent from the anticonvulsant SAR series—can serve as a selectivity control. Its distinct MAO-B activity profile provides a useful benchmark for distinguishing anticonvulsant effects from off-target MAO inhibition in phenotypic seizure assays.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.